molecular formula C19H15ClF3NO B6350354 [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride CAS No. 1158442-32-0

[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride

Cat. No.: B6350354
CAS No.: 1158442-32-0
M. Wt: 365.8 g/mol
InChI Key: QCFPQVFGQHRMBY-UHFFFAOYSA-N
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Description

[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group linked to a trifluoromethyl-substituted phenylamine, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride typically involves multiple steps, starting with the formation of the biphenyl ether linkage. This can be achieved through a nucleophilic aromatic substitution reaction where a biphenyl-4-ol reacts with a halogenated phenylamine under basic conditions. The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, alkylating agents, or acylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Palladium on carbon, sodium borohydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(Biphenyl-4-yloxy)-5-(difluoromethyl)phenyl]amine hydrochloride: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    [2-(Biphenyl-4-yloxy)-5-(methyl)phenyl]amine hydrochloride: Contains a methyl group instead of trifluoromethyl.

    [2-(Biphenyl-4-yloxy)-5-(chloromethyl)phenyl]amine hydrochloride: Features a chloromethyl group in place of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs. These characteristics make it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-(4-phenylphenoxy)-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO.ClH/c20-19(21,22)15-8-11-18(17(23)12-15)24-16-9-6-14(7-10-16)13-4-2-1-3-5-13;/h1-12H,23H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFPQVFGQHRMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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